

What is the chemical structure of (S,S)-Gsk321?

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Compound of Interest

Compound Name: (S,S)-Gsk321

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An In-Depth Technical Guide to **(S,S)-Gsk321** and its Biologically Active Stereoisomer

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and methodologies associated with the isocitrate dehydrogenase 1 (IDH1) inhibitor, Gsk321. It is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Stereoisomerism

Gsk321 possesses two chiral centers, giving rise to four possible stereoisomers: (S,S), (R,R), (S,R), and (R,S). The primary focus of research and the most biologically active form against mutant IDH1 is the (7R, 1'S) stereoisomer.

Systematic IUPAC Name of the Active (R,S) Isomer: (7R)-1-[(4-fluorophenyl)methyl]-N-[3-[(1S)-1-hydroxyethyl]phenyl]-7-methyl-5-(1H-pyrrole-2-carbonyl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxamide.^{[1][2]}

Below are the 2D chemical structures for both the specifically requested (S,S) isomer and the well-characterized, biologically active (R,S) isomer, commonly referred to as Gsk321.

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Chemical Structure of **(S,S)-Gsk321**

(Image generated based on IUPAC nomenclature for the (S,S) stereoisomer)

Chemical Structure of (R,S)-Gsk321 (Active Form)

The image you are requesting does not exist or is no longer available.

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(Image based on the published

structure of the active Gsk321 inhibitor)[3][4]

Molecular Formula: $C_{28}H_{28}FN_5O_3$ [1][2]

Molecular Weight: 501.56 g/mol [1][2]

Quantitative Biological Data

The biological activity of Gsk321 has been quantified through various biochemical and cellular assays. The following tables summarize the key inhibitory concentrations (IC_{50}) and effective concentrations (EC_{50}).

Table 1: Biochemical Inhibitory Activity of (R,S)-Gsk321

Target Enzyme	IC ₅₀ (nM)
Mutant IDH1 (R132H)	4.6[3][5]
Mutant IDH1 (R132C)	3.8[3][5]
Mutant IDH1 (R132G)	2.9[3][5]
Wild-Type (WT) IDH1	46[3][5]
Mutant IDH2 (R140Q)	1,358[6]
Mutant IDH2 (R172S)	1,034[6]
Wild-Type (WT) IDH2	496[6]

Table 2: Cellular Activity of (R,S)-Gsk321

Cell Line / Context	Parameter Measured	EC ₅₀ (nM)
HT-1080 (IDH1 R132C)	Intracellular 2-HG Reduction	85[1][3][5]

Table 3: Effect of (R,S)-Gsk321 on Cell Cycle Distribution in Primary IDH1 Mutant AML Cells (after 7 days of treatment)

Cell Cycle Phase	% of Cells (Gsk321 Treatment)	% of Cells (Control)
G0 (Quiescent)	24.0 - 36.7	54.1 - 65.7
G1	57.9 - 66.8	25.3 - 30.6

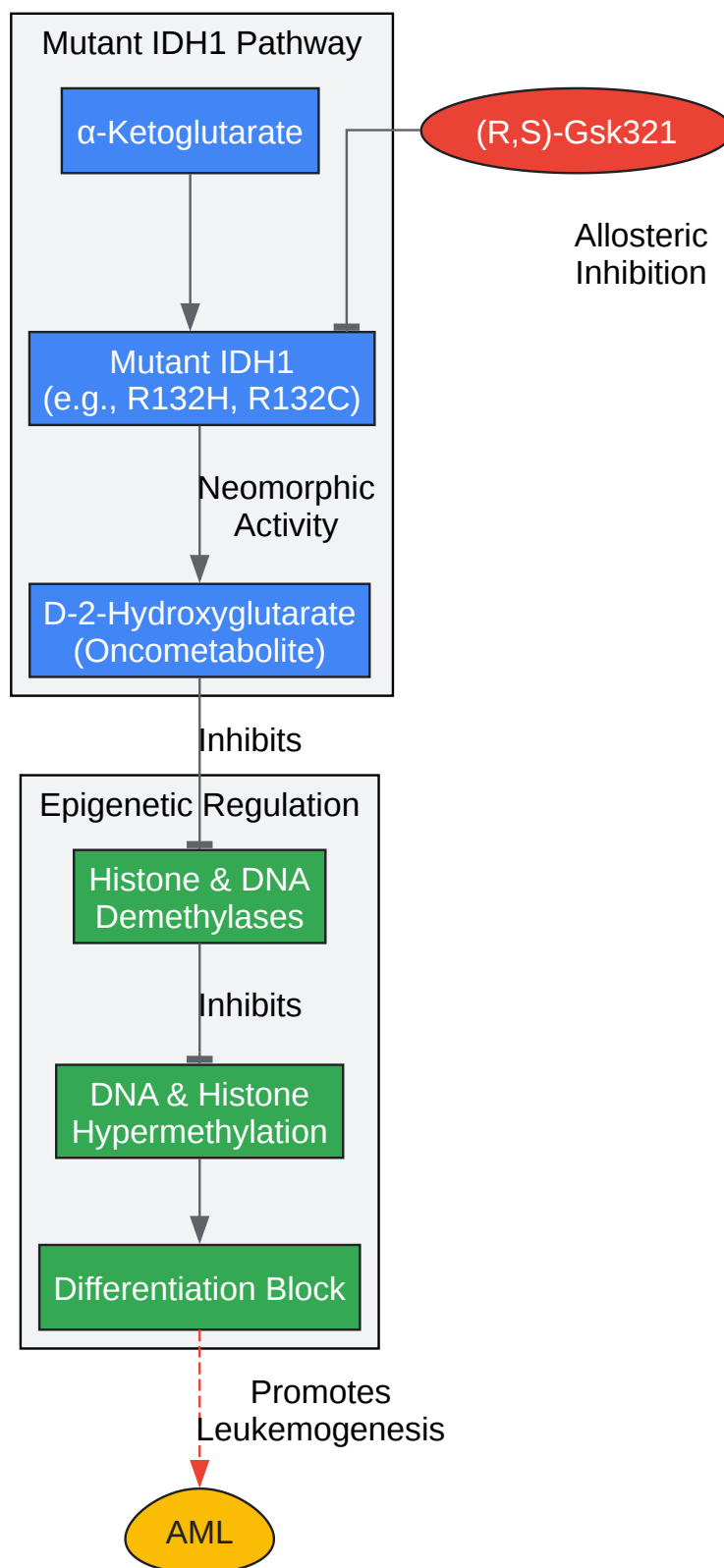
Data represents the range observed in R132G and R132C IDH1 mutant AML cells.[3]

Signaling Pathway and Mechanism of Action

(R,S)-Gsk321 is a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[7] In cancer cells harboring IDH1 mutations (e.g., R132H, R132C), the enzyme gains a neomorphic function, converting α -ketoglutarate (α -KG) to the oncometabolite D-2-

hydroxyglutarate (2-HG).[3] High levels of 2-HG competitively inhibit α -KG-dependent dioxygenases, including histone and DNA demethylases, leading to a hypermethylated state and a block in cellular differentiation.[3]

(R,S)-Gsk321 binds to an allosteric pocket of the mutant IDH1 enzyme, locking it in an inactive conformation.[7] This inhibits the production of 2-HG, thereby restoring the function of histone and DNA demethylases, reversing the epigenetic block, and inducing the differentiation of malignant cells, particularly in acute myeloid leukemia (AML).[1][3][7]



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Caption: Mechanism of action of (R,S)-Gsk321 in mutant IDH1 cancer.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of (R,S)-Gsk321's effects.

Mutant IDH1 Activity Assay (Biochemical)

This protocol is adapted from commercially available colorimetric assay kits designed to measure the activity of mutant IDH1 by monitoring NADPH consumption.[\[8\]](#)[\[9\]](#)

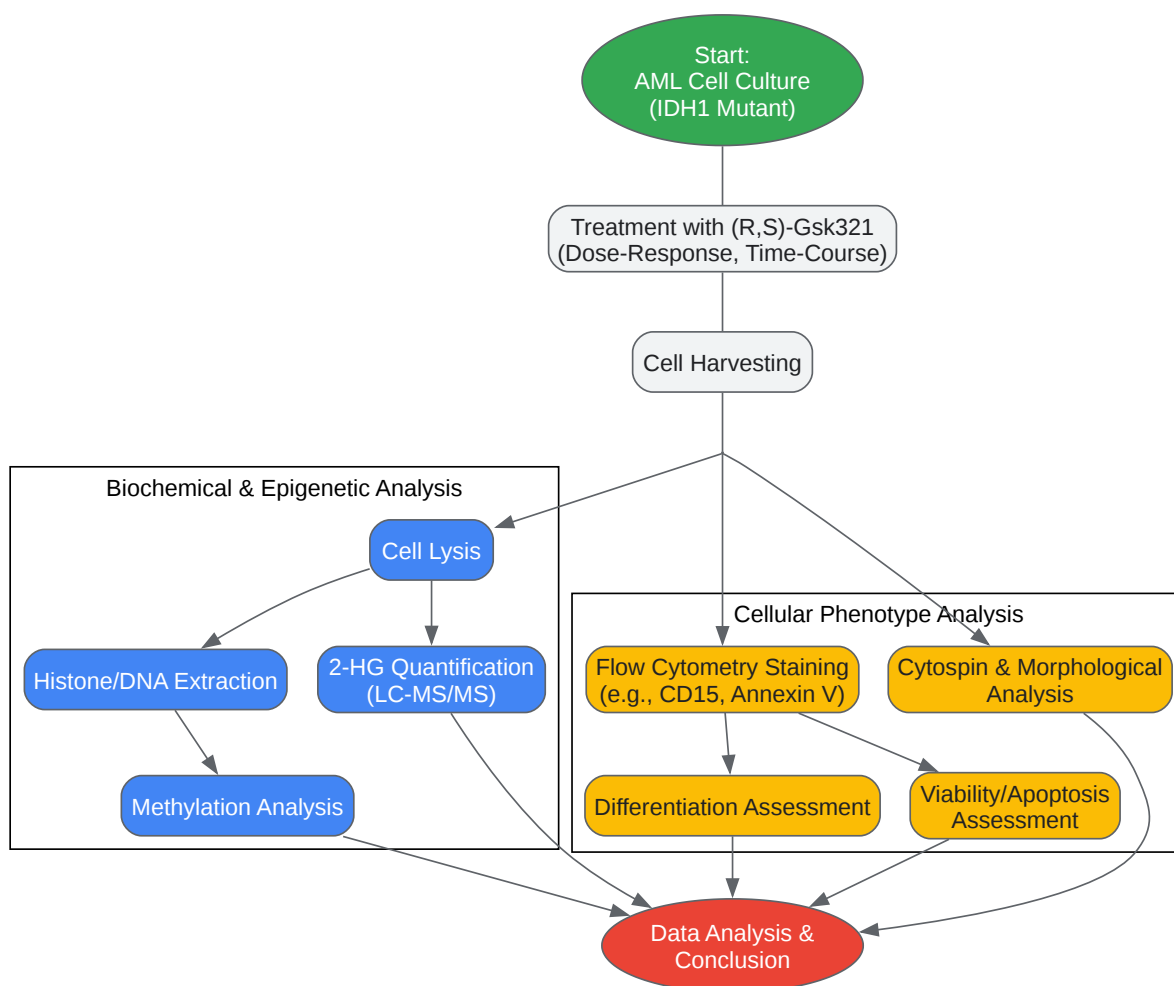
- Reagent Preparation:
 - Prepare a stock solution of (R,S)-Gsk321 in DMSO.
 - Reconstitute recombinant mutant IDH1 enzyme (e.g., R132H) in the provided assay buffer.
 - Prepare solutions of α -ketoglutarate (substrate) and NADPH (cofactor).
- Assay Procedure:
 - Add assay buffer, recombinant mutant IDH1 enzyme, and varying concentrations of (R,S)-Gsk321 (or DMSO as a vehicle control) to the wells of a 96-well plate.
 - Initiate the reaction by adding a mixture of α -ketoglutarate and NADPH.
 - Immediately measure the absorbance at 340 nm (A_{340}) in kinetic mode for 30-60 minutes at a constant temperature (e.g., 37°C).
- Data Analysis:
 - Calculate the rate of NADPH consumption (decrease in A_{340} per minute).
 - Plot the reaction rate against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC_{50} value.

Quantification of Intracellular 2-HG by LC-MS/MS

This protocol outlines the measurement of the oncometabolite 2-HG in cell lysates.[\[10\]](#)

- Sample Preparation:

- Culture cells (e.g., HT-1080) with varying concentrations of (R,S)-Gsk321 for 24 hours.
- Harvest and lyse the cells.
- To 20 μ L of cell lysate, add a known concentration of an internal standard (e.g., ^{13}C -labeled 2-HG).
- Perform a protein precipitation step, followed by drying of the supernatant.
- Derivatization (Optional but Recommended for Enantiomer Separation):
 - Reconstitute the dried extract in a derivatization agent (e.g., diacetyl-L-tartaric anhydride - DATAN) to resolve D- and L-2-HG enantiomers.[\[7\]](#)[\[11\]](#)
 - Heat the samples to complete the reaction, then dilute with an appropriate solvent.
- LC-MS/MS Analysis:
 - Inject the prepared samples into an HPLC system coupled to a triple quadrupole mass spectrometer.
 - Use a suitable column (e.g., C18 or HILIC) for chromatographic separation.
 - Perform mass spectrometry in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both 2-HG and the internal standard.
- Data Analysis:
 - Generate a standard curve using known concentrations of 2-HG.
 - Quantify the amount of 2-HG in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
 - Normalize the 2-HG levels to the total cell number or protein concentration.



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Caption: A typical experimental workflow to assess the effects of Gsk321.

AML Cell Differentiation Assay

This protocol is used to assess the induction of granulocytic differentiation in primary AML cells.
[3][12]

- Cell Culture and Treatment:
 - Culture primary AML cells with IDH1 mutations in a suitable medium supplemented with cytokines.
 - Treat the cells with 3 μ M (R,S)-Gsk321, a negative control compound (e.g., GSK990), or DMSO for 7-9 days.
- Morphological Analysis:
 - At the end of the treatment period, prepare cytopins of the cell suspensions.
 - Stain the slides with May-Grünwald-Giemsa.
 - Quantify cellular differentiation by morphologically distinguishing between immature blasts and cells with signs of maturation (e.g., indented or segmented nuclei).
- Flow Cytometry Analysis:
 - Harvest the cells and stain them with fluorescently-labeled antibodies against cell surface markers, such as CD15 (a marker of granulocytic differentiation) and CD45.
 - Analyze the stained cells using a flow cytometer.
 - Quantify the percentage of CD15-positive cells to determine the extent of induced differentiation.[3][12]

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